molecular formula C16H14ClN3OS B2963272 5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 519151-97-4

5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2963272
CAS No.: 519151-97-4
M. Wt: 331.82
InChI Key: ZBTXEJYGNZFVLC-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 3-chlorophenyl group at position 5, a 4-ethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving cesium carbonate as a base in polar aprotic solvents like DMF . Its structural features make it a candidate for applications in medicinal chemistry, materials science, and corrosion inhibition.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-2-21-14-8-6-13(7-9-14)20-15(18-19-16(20)22)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTXEJYGNZFVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3OSC_{17}H_{16}ClN_3OS, with a molecular weight of 345.8 g/mol. The compound features a triazole ring, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC17H16ClN3OSC_{17}H_{16}ClN_3OS
Molecular Weight345.8 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

In a study evaluating the antimicrobial efficacy of triazole derivatives, it was found that at a concentration of 125 μg/mL, the minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL against these pathogens . The structure–activity relationship indicated that modifications on the sulfur atom did not significantly alter the antimicrobial potency.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively researched. Compounds containing the triazole moiety have been evaluated for their cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Results : The synthesized compounds demonstrated notable cytotoxicity against melanoma cells. Some derivatives exhibited selectivity towards cancer cells and inhibited cell migration effectively .

A specific study highlighted that compounds bearing the triazole scaffold showed strong interactions with tubulin's ATP-active site, leading to significant antiproliferative effects against colon cancer cells (HT-29) with IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity which is crucial in disease progression.
  • Cellular Interaction : It may interact with cellular components such as tubulin or DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : The thiol group in the structure may play a role in disrupting microbial cell wall synthesis or function.

Study on Antimicrobial Efficacy

A comprehensive evaluation of various triazole derivatives indicated that those with structural similarities to this compound displayed promising antimicrobial activity against clinically relevant strains .

Study on Anticancer Properties

In vitro assays demonstrated that several synthesized triazole derivatives exhibited enhanced cytotoxicity against melanoma cells compared to standard treatments. Notably, one derivative showed an IC50 value significantly lower than that of imatinib (a reference drug), indicating its potential as an effective anticancer agent .

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds:

  • Reaction with ethyl chloroacetate in DMF/TEA yields ethyl 2-((triazolyl)thio)acetate derivatives (80% yield) .

  • Alkylation with benzyl chloride forms stable thioether analogs .

Example :
Triazole SH+Cl CH2 COOEtTEA DMFTriazole S CH2 COOEt+HCl\text{Triazole SH}+\text{Cl CH}_2\text{ COOEt}\xrightarrow{\text{TEA DMF}}\text{Triazole S CH}_2\text{ COOEt}+\text{HCl}

Oxidation to Disulfides

Controlled oxidation with H₂O₂ or I₂ converts the thiol to a disulfide:

  • Iodine-mediated dimerization in ethanol produces the disulfide-linked dimer (reported for analogous triazoles) .

Conditions :

Oxidizing AgentSolventTemperatureYield
I₂ (1 equiv)EthanolRT85%

Hydrazone Formation

The thiol group participates in Schiff base synthesis with aldehydes:

  • Condensation with 4-fluorobenzaldehyde or 4-nitrobenzaldehyde forms hydrazones (yields: 70–82%) .

Generalized reaction :
Triazole SH+R CHOTriazole S CH N R+H2O\text{Triazole SH}+\text{R CHO}\rightarrow \text{Triazole S CH N R}+\text{H}_2\text{O}

Notable derivatives :

DerivativeAldehydeBiological ActivityReference
4-Fluorobenzylidene4-FluorobenzaldehydeAnti-tubercular (5.5 µg/mL MIC)
4-Nitrobenzylidene4-NitrobenzaldehydeAntiproliferative (3D spheroid models)

Functionalization via Electrophilic Substitution

The 3-chlorophenyl moiety undergoes halogen exchange under catalytic conditions:

  • Pd-catalyzed coupling with aryl boronic acids for biaryl synthesis (reported for analogous chlorophenyl-triazoles) .

Catalytic system :
Pd PPh3 4\text{Pd PPh}_3\text{ }_4 (5 mol%), K₂CO₃, DMF/H₂O, 80°C .

Thione-Thiol Tautomerism

The compound exhibits pH-dependent tautomerism :

  • Thione form (C S\text{C S}) dominates in acidic conditions (IR: 1250–1290 cm⁻¹) .

  • Thiol form ( SH\text{ SH}) prevails in alkaline media (NMR: δ 13.8–14.0 ppm) .

Structural evidence :

TechniqueThione SignalThiol Signal
IR1250–1290 cm⁻¹ (C=S)2560–2775 cm⁻¹ (-SH)
¹H NMRδ 13.8–14.0 (singlet)

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole-3-Thiol Derivatives

Compound Position 4 Substituent Position 5 Substituent Key Properties/Applications
Target Compound 4-Ethoxyphenyl 3-Chlorophenyl Enhanced hydrophobicity; potential bioactivity
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) 4-Ethoxyphenyl 4-Methoxyphenyl Higher solubility (methoxy group)
Yucasin (5-(4-Chlorophenyl)) None 4-Chlorophenyl Auxin biosynthesis inhibitor
5-(4-Nitrophenyl)-Schiff base derivative 4-Phenoxybenzylidene 4-Nitrophenyl Schiff base formation; antimicrobial
5-(4-Trifluoromethylphenyl) 4-Trifluoromethylphenyl None Electron-withdrawing; corrosion inhibition
  • Positional Isomerism : The target compound’s 3-chlorophenyl group (vs. Yucasin’s 4-chlorophenyl) may alter steric interactions and binding affinity in biological systems .
  • Electron Effects : The ethoxy group (electron-donating) contrasts with nitro or trifluoromethyl groups (electron-withdrawing), influencing redox properties and reactivity in antiradical or corrosion inhibition assays .

Table 3: Activity Profiles of Selected Derivatives

Compound Biological/Chemical Activity Key Findings
Target Compound Potential antimicrobial/antioxidant Pending detailed studies
Yucasin () Auxin biosynthesis inhibition IC₅₀ ~10 µM in plant models
Pyrazole-Triazole Hybrids () Antiradical (DPPH assay) 40–60% scavenging at 100 µM
Corrosion Inhibitors () Zinc protection in HCl 75–85% efficiency at 1 mM
Schiff Base Derivatives () Antimicrobial (bacterial/fungal) MIC ~25 µg/mL
  • Antimicrobial Potential: The target’s chloro and ethoxy groups may enhance membrane penetration, similar to Schiff base derivatives with nitro or phenoxy groups .
  • Antiradical Activity : Electron-donating groups (e.g., methoxy) improve radical scavenging, suggesting the target’s ethoxy group could offer moderate activity .

Q & A

Q. Advanced Research Focus

  • In silico tools : PASS Online predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., thiol groups) .
  • In vivo validation : Acute toxicity testing in rodents (LD50 determination) and histopathological analysis of liver/kidney tissues .
  • Discrepancies : In silico models may overestimate thiol-related toxicity due to metabolic detoxification pathways not accounted for computationally .

How do structural modifications influence pharmacological activity?

Advanced Research Focus
Key modifications and their effects:

  • Substituent position : 3-Chlorophenyl enhances lipophilicity (logP ~3.2), improving membrane penetration vs. 4-chlorophenyl analogs (logP ~2.8) .
  • Ethoxy vs. methoxy groups : Ethoxy increases metabolic stability (t1/2 ~6 hours in liver microsomes) compared to methoxy (t1/2 ~3 hours) .
  • Thiol replacement : Oxadiazole-thione derivatives show reduced cytotoxicity (IC50 > 100 μM) while retaining antimicrobial activity .

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